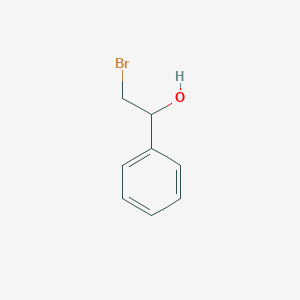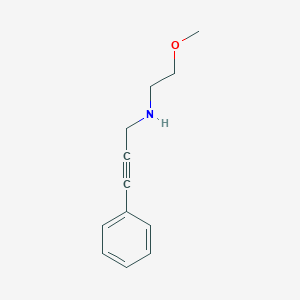
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an amino group. The trifluorobut-3-en-2-one moiety adds to its unique chemical structure, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of 2-bromoaniline with 1,1,1-trifluoro-3-buten-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of 2-bromoaniline attacks the electrophilic carbon of the trifluorobut-3-en-2-one, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromine and amino sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Applications De Recherche Scientifique
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one exerts its effects involves interactions with specific molecular targets. The bromine and trifluorobut-3-en-2-one moieties play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to alterations in biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Chlorophenylamino)-1,1,1-trifluorobut-3-en-2-one
- 4-(2-Fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one
- 4-(2-Iodophenylamino)-1,1,1-trifluorobut-3-en-2-one
Uniqueness
The presence of the bromine atom in 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one distinguishes it from its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it unique among similar compounds.
Propriétés
IUPAC Name |
(E)-4-(2-bromoanilino)-1,1,1-trifluorobut-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-3-1-2-4-8(7)15-6-5-9(16)10(12,13)14/h1-6,15H/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHNWWMBECUQCJ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=CC(=O)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/C(=O)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)
![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)








